Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate typically involves the reaction of 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): Shares a similar benzodioxin structure but differs in functional groups.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: Another compound with a benzodioxin core but with additional functional groups that confer different properties.
Uniqueness
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is unique due to its specific ester functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-18-16(17)13-4-2-3-11(9-13)12-5-6-14-15(10-12)20-8-7-19-14/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
IUURKQIELREPLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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